molecular formula C14H15N B6257742 4-(1-phenylethyl)aniline CAS No. 7476-71-3

4-(1-phenylethyl)aniline

Cat. No. B6257742
CAS RN: 7476-71-3
M. Wt: 197.3
InChI Key:
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Description

4-(1-Phenylethyl)aniline (4-PEA) is an aromatic amine compound belonging to the class of substituted anilines. It is a colorless liquid with a faint odor and is soluble in water, methanol, ethanol, and other organic solvents. 4-PEA is used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as an intermediate in the synthesis of organic compounds such as dyes, drugs, and other organic compounds.

Scientific Research Applications

4-(1-phenylethyl)aniline has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various organic compounds, such as drugs and dyes. It has also been studied for its ability to act as a ligand for enzymes and proteins, as well as its ability to form complexes with metal ions. Additionally, 4-(1-phenylethyl)aniline has been studied for its potential use in the development of novel pharmaceuticals and drugs.

Mechanism of Action

The mechanism of action of 4-(1-phenylethyl)aniline is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and proteins, and can also form complexes with metal ions. Additionally, it has been suggested that the compound may act as a ligand for certain receptor sites in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1-phenylethyl)aniline are not well understood. However, it has been suggested that the compound may act as an inhibitor of enzymes and proteins, and can also form complexes with metal ions. Additionally, it has been suggested that the compound may act as a ligand for certain receptor sites in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1-phenylethyl)aniline in laboratory experiments include its high purity and yield, its low cost, and its availability in a variety of forms. Additionally, the compound is easy to handle and can be stored for long periods of time without degradation. The main limitation of 4-(1-phenylethyl)aniline is its potential toxicity, which must be taken into consideration when using the compound in experiments.

Future Directions

The potential future directions for 4-(1-phenylethyl)aniline include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of novel pharmaceuticals and drugs. Additionally, further research into the synthesis of 4-(1-phenylethyl)aniline and its derivatives could lead to the development of more efficient synthesis methods. Finally, further research into the safety and toxicity of 4-(1-phenylethyl)aniline could lead to the development of safer and more effective products.

Synthesis Methods

4-(1-phenylethyl)aniline can be synthesized in two different ways. The first method involves the reaction of aniline with chloroacetyl chloride in the presence of an acid catalyst. The second method involves the reaction of aniline with ethyl bromoacetate in the presence of a base catalyst. Both methods yield 4-(1-phenylethyl)aniline in high yield and purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-phenylethyl)aniline involves the reaction of aniline with 1-phenylethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "Aniline", "1-phenylethyl bromide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Aniline is dissolved in a solvent such as ethanol or methanol.", "1-phenylethyl bromide is added to the solution.", "A base such as sodium hydroxide is added to the solution to initiate the reaction.", "The reaction mixture is heated under reflux for several hours.", "The product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

7476-71-3

Product Name

4-(1-phenylethyl)aniline

Molecular Formula

C14H15N

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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